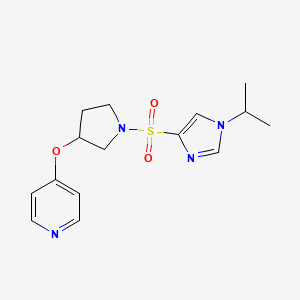

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic heterocyclic compound featuring a pyridine core linked via an ether bond to a pyrrolidine ring, which is further functionalized with a sulfonyl group attached to a 1-isopropyl-substituted imidazole moiety. The isopropyl group on the imidazole may enhance lipophilicity, while the pyrrolidine-oxy linker could influence conformational flexibility—key factors in drug design.

Properties

IUPAC Name |

4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-12(2)18-10-15(17-11-18)23(20,21)19-8-5-14(9-19)22-13-3-6-16-7-4-13/h3-4,6-7,10-12,14H,5,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFOXSVARIBKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal, ammonia, and formaldehyde under acidic conditions.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via the cyclization of 1,4-diketones with ammonia or primary amines.

Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

Coupling with Pyridine: The sulfonylated imidazole is coupled with a pyridine derivative through an etherification reaction, typically using a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products

Oxidation: Oxidized derivatives of the imidazole and pyrrolidine rings.

Reduction: Reduced derivatives of the pyridine ring.

Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.

Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine and pyridine rings can engage in hydrophobic and π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional analogs of this compound are documented in patent literature, highlighting variations in sulfonyl substituents, heterocyclic cores, and pyridine modifications. Below is a detailed analysis of two closely related compounds (Examples 21 and 22 from a European patent) and their distinctions from the target molecule .

Structural and Physicochemical Differences

Key Observations:

Sulfonyl Group Variations: The target’s 1-isopropyl-imidazole sulfonyl group differs from Example 21’s 1-methyl-imidazole and Example 22’s 1-methyl-pyrazole. Pyrazole-based sulfonyl groups (Example 22) may exhibit distinct electronic properties due to nitrogen positioning, influencing binding affinity.

Heterocyclic Core :

- The target’s pyrrolidin-3-yl-oxy linker introduces a five-membered saturated ring, which may enhance rigidity compared to the partially unsaturated 4,5-dihydro-pyrazol cores in Examples 21 and 22. This could affect conformational flexibility and target engagement.

Pyridine Modifications :

- Examples 21 and 22 feature a 4-(trifluoromethyl) group on pyridine, an electron-withdrawing substituent that enhances metabolic resistance and electrostatic interactions. The target lacks this group, relying instead on an ether-linked pyrrolidine, which may reduce electronegativity but improve solubility.

Implications for Drug Design

- Steric Effects : Bulkier substituents could hinder binding to shallow enzyme pockets but improve selectivity for deeper cavities.

- Metabolic Stability: Trifluoromethyl groups (Examples 21/22) are known to resist oxidative metabolism, whereas the target’s ether linker might be susceptible to hydrolysis, necessitating further optimization.

Research Findings and Limitations

- The isopropyl group might enhance target affinity in hydrophobic binding regions.

- Knowledge Gaps: Absence of experimental data (e.g., IC₅₀, solubility) limits direct pharmacological comparisons. Further studies are required to validate hypotheses.

Biological Activity

The compound 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic molecule characterized by its unique combination of structural features, including a pyridine ring, an isopropyl-substituted imidazole, and a pyrrolidine moiety. These components suggest potential biological activity, particularly in pharmacological applications.

Structural Overview

The molecular structure of the compound can be summarized as follows:

| Component | Structure | Function |

|---|---|---|

| Pyridine | C5H5N | Aromatic ring that enhances solubility and biological activity |

| Imidazole | C3H4N2 | Contributes to reactivity and potential interactions with biological targets |

| Pyrrolidine | C4H9N | Adds structural diversity and potential for interaction with enzymes or receptors |

| Sulfonyl Group | -SO2 | Increases solubility and reactivity |

The presence of these functional groups enhances the compound's potential for various biological activities, making it a candidate for further medicinal chemistry exploration.

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : The structural components suggest potential effectiveness against various microbial strains.

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation.

Case Studies and Research Findings

Research into similar compounds provides insights into the potential biological activity of this compound. For instance:

- Antibacterial Activity : Compounds with similar structural motifs have been evaluated for their minimum inhibitory concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli. A study found MIC values ranging from 3.12 to 12.5 µg/mL for derivatives closely related to the target compound .

- Enzyme Interaction Studies : Interaction studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are essential for understanding binding affinities to biological targets. Such studies have indicated that compounds with imidazole and pyridine rings can effectively inhibit key enzymes involved in metabolic pathways.

The mechanism of action of this compound may involve:

- Enzyme Inhibition : By binding to specific enzymes, the compound could modulate metabolic pathways.

- Receptor Interaction : The structural features may allow the compound to interact with various receptors, influencing cellular signaling pathways.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(isopropyl)-1H-imidazole | Imidazole ring | Antimicrobial | Simpler structure; less diverse interactions |

| Pyrimidinyl-piperidine derivatives | Contains piperidine but lacks imidazole | Anticancer | Focused on cancer treatment mechanisms |

| Sulfonamide derivatives | Sulfonamide group with varied heterocycles | Antibacterial | Established use in antibiotics; well-studied |

The unique combination of both imidazole and pyridine rings along with a sulfonamide component in this compound suggests potential synergistic effects not observed in simpler analogs.

Q & A

Q. What are the recommended synthetic routes for 4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, and what critical reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the pyrrolidine moiety followed by coupling with pyridine derivatives. A key procedure involves refluxing intermediates in xylene with oxidizing agents like chloranil (1.4 mmol) for 25–30 hours, followed by purification via recrystallization (methanol) . Critical parameters include:

- Solvent selection : Xylene or dichloromethane (DCM) for optimal solubility .

- Temperature : Controlled reflux (≈140°C for xylene) to prevent side reactions.

- Catalysts : Use of sodium hydroxide in DCM for deprotonation and coupling .

- Purification : HPLC (≥95% purity) to isolate the final product .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- HPLC : Primary method for assessing purity (≥95% threshold) with reverse-phase C18 columns and UV detection .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl and pyrrolidine-oxy linkages (e.g., δ 2.8–3.2 ppm for pyrrolidine protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s biological activity across different in vitro assays?

- Methodological Answer : Contradictions may arise from assay-specific variables. Mitigation strategies include:

- Standardized Protocols : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to identify outliers.

- Orthogonal Assays : Validate results using techniques like surface plasmon resonance (SPR) for binding affinity and calcium flux assays for functional activity .

- Reference : Pyridine derivatives’ activity varies with substituent positioning and hydrogen-bonding capacity, necessitating structural-activity relationship (SAR) studies .

Q. What strategies are recommended for analyzing the thermal decomposition pathways and stability of this compound under varying environmental conditions?

- Methodological Answer :

- Isoconversional Methods : Apply Vyazovkin’s advanced isoconversional analysis to calculate effective activation energy (Eα) during pyrolysis .

- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., spin crossover in Fe-pyridine complexes) and correlate with structural stability .

- Environmental Stress Testing : Expose the compound to humidity (40–80% RH) and elevated temperatures (40–60°C) for 4–8 weeks, monitoring degradation via HPLC .

Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs), focusing on the sulfonyl-pyrrolidine moiety’s electrostatic interactions .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model).

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., isopropyl vs. cyclopropyl groups) .

- Validation : Cross-reference predictions with SPR or radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.